Bienvenue dans la boutique en ligne BenchChem!

Imatinib (Piperidine)-N,N-dioxide

BCR-ABL1 inhibition kinase assay metabolite pharmacology

Imatinib (Piperidine)-N,N-dioxide is a process-related impurity and degradation product of Imatinib (Gleevec). As a distinct di-N-oxide derivative, it differs from Imatinib (CAS 152459-95-5), Imatinib N-oxide (CAS 571186-91-9), and Imatinib Pyridine N-oxide (CAS 571186-92-0) in oxidation state, molecular weight, and chromatographic behavior. Pharmacologically, N-oxide metabolites are only weakly active as BCR-ABL1 inhibitors, mandating this exact reference standard for accurate impurity quantification (≤0.15% limit), forced degradation studies, and ANDA regulatory submissions. Supplied with full characterization data compliant with ICH guidelines; optional traceability to USP or EP pharmacopeial standards available upon request.

Molecular Formula C29H31N7O3
Molecular Weight 525.613
CAS No. 571186-93-1
Cat. No. B589677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib (Piperidine)-N,N-dioxide
CAS571186-93-1
Synonyms4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; 
Molecular FormulaC29H31N7O3
Molecular Weight525.613
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
InChIKeyMFKGVMIUOYNDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1): Reference Standard for Impurity Profiling and Analytical Method Validation


Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1), also known as Imatinib Piperazine Di-N-Oxide or Imatinib EP Impurity B, is a process-related impurity and potential degradation product of the tyrosine kinase inhibitor Imatinib (Gleevec) [1]. With a molecular formula of C29H31N7O3 and a molecular weight of 525.6 g/mol, this fully characterized reference standard is employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can provide traceability against pharmacopeial standards (USP or EP) [1].

Why Imatinib (Piperidine)-N,N-dioxide Cannot Be Substituted with Other Imatinib-Related Compounds in Regulated Analytical Workflows


Imatinib (Piperidine)-N,N-dioxide possesses a unique molecular identity and distinct pharmacological profile that preclude its generic substitution with parent Imatinib or other related impurities in analytical and regulatory contexts. The compound is a specific di-N-oxide derivative that differs from Imatinib (CAS 152459-95-5), Imatinib N-oxide (CAS 571186-91-9), and Imatinib Pyridine N-oxide (CAS 571186-92-0) in its oxidation state, molecular weight, and chromatographic behavior [1]. Pharmacologically, while Imatinib potently inhibits BCR-ABL1 (IC50 values in the low nanomolar range) [2], the N-oxide metabolites, including the di-N-oxide, are only weakly active as BCR-ABL1 inhibitors and are unlikely to contribute to therapeutic efficacy [2]. This functional divergence mandates the use of the exact reference standard for accurate impurity quantification, forced degradation studies, and regulatory submissions, as substitution with other analogs would compromise analytical accuracy and regulatory compliance.

Quantitative Differentiation of Imatinib (Piperidine)-N,N-dioxide from Key Comparators


Pharmacological Inactivity of Imatinib N-Oxide Metabolites Versus Parent Imatinib

Imatinib (Piperidine)-N,N-dioxide, as an N-oxide derivative, belongs to a class of metabolites shown to be weakly active as BCR-ABL1 inhibitors compared to the parent drug Imatinib. In a head-to-head pharmacological evaluation, the hydroxymethylphenyl and N-oxide metabolites of imatinib were found to be only weakly active as BCR-ABL1 inhibitors [1]. While specific IC50 values for the di-N-oxide are not reported, this class-level evidence indicates that its kinase inhibitory activity is substantially lower than that of Imatinib, which has reported IC50 values of 204 nM for BCR-ABL . This inactivity supports the compound's use as a reference standard rather than a therapeutic agent.

BCR-ABL1 inhibition kinase assay metabolite pharmacology

Regulatory Impurity Limit for Di-N-Oxide in Amorphous Imatinib Mesylate

In a patent describing a process for preparing stable amorphous imatinib mesylate, the specification mandates that the final product contains less than about 0.15% of any single individual impurity, explicitly including Di-N-oxide [1]. This quantitative limit provides a clear regulatory benchmark for the compound's control in drug substance manufacturing.

pharmaceutical quality control impurity profiling HPLC

Stability and Storage Conditions Differentiating Di-N-Oxide from Parent Imatinib

Imatinib (Piperidine)-N,N-dioxide is reported to be hygroscopic and light sensitive, requiring storage in amber vials at -20°C . In contrast, Imatinib mesylate is typically stored at room temperature [1]. This difference in stability and storage requirements is critical for maintaining the integrity of the reference standard.

stability testing reference standard storage analytical method development

Analytical Method Development: Differentiation by HPLC Retention and Detection

Imatinib (Piperidine)-N,N-dioxide is used as a reference standard for HPLC method development, where its unique retention time and mass spectrometric profile distinguish it from Imatinib and other impurities [1]. The compound can be detected with a limit of quantitation as low as 0.1 ppm in certain HPLC methods . This high sensitivity is essential for meeting stringent impurity limits.

HPLC method validation impurity profiling analytical chemistry

Optimal Application Scenarios for Imatinib (Piperidine)-N,N-dioxide in Pharmaceutical Development and Quality Control


Quantification of Di-N-Oxide Impurity in ANDA Filings

During the development and validation of analytical methods for ANDA submissions, Imatinib (Piperidine)-N,N-dioxide serves as a critical reference standard to quantify the Di-N-oxide impurity in Imatinib mesylate drug substance and drug products, ensuring compliance with the ≤0.15% limit specified in patents and ICH guidelines [1].

Forced Degradation Studies for Oxidative Stability

As Imatinib undergoes oxidation to form N-oxide derivatives under stress conditions [1], Imatinib (Piperidine)-N,N-dioxide is an essential marker for identifying and quantifying degradation products in forced degradation studies, supporting stability-indicating method validation.

Reference Standard for LC-MS/MS Impurity Profiling

In LC-MS/MS methods for impurity profiling, the compound is used as a reference to establish retention times and mass transitions, enabling the sensitive detection (down to 0.1 ppm) of the di-N-oxide impurity in complex matrices.

Pharmaceutical Quality Control Release Testing

In QC laboratories, the reference standard is employed for system suitability testing and calibration in HPLC and UPLC methods to ensure the accurate and precise quantification of the Di-N-oxide impurity in every batch of Imatinib mesylate before release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib (Piperidine)-N,N-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.